molecular formula C20H42O6Si2 B128266 (1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester CAS No. 135711-62-5

(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester

Cat. No.: B128266
CAS No.: 135711-62-5
M. Wt: 434.7 g/mol
InChI Key: DBNMGEIRSATOJZ-SSWGIJEZSA-N
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Description

1-Adamantaneethanol, also known as 2-(1-Adamantyl)ethanol, is an organic compound with the molecular formula C₁₂H₂₀O. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is characterized by its white crystalline appearance and is known for its stability and rigidity due to the adamantane core .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Adamantaneethanol can be synthesized through several methods. One common approach involves the bromination of adamantane followed by hydrolysis. In this method, adamantane is first subjected to a bromination reaction to form 1-bromoadamantane, which is then hydrolyzed to yield 1-adamantanol. This intermediate is further reacted with ethylene oxide to produce 1-Adamantaneethanol .

Industrial Production Methods: Industrial production of 1-Adamantaneethanol typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Adamantaneethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Adamantaneethanol and its derivatives involves several pathways:

Comparison with Similar Compounds

1-Adamantaneethanol can be compared with other adamantane derivatives:

Uniqueness: 1-Adamantaneethanol stands out due to its versatile applications in various fields, from chemistry and biology to medicine and industry. Its unique structure imparts stability and rigidity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O6Si2/c1-18(2,3)27(8,9)25-14-12-20(23,17(22)24-7)13-15(16(14)21)26-28(10,11)19(4,5)6/h14-16,21,23H,12-13H2,1-11H3/t14-,15-,16?,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNMGEIRSATOJZ-SSWGIJEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(CC(C1O)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1CC(C[C@H](C1O)O[Si](C)(C)C(C)(C)C)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472958
Record name SCHEMBL9010539
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135711-62-5
Record name SCHEMBL9010539
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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